A Technical Guide to the Physicochemical Properties of Glyphosate Isopropylammonium for Research Applications
A Technical Guide to the Physicochemical Properties of Glyphosate Isopropylammonium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of glyphosate (B1671968) isopropylammonium, a widely studied herbicide. This document is intended to serve as a valuable resource for researchers and scientists engaged in its study, as well as for professionals in drug development who may encounter this compound. All quantitative data is presented in easily scannable tables, and detailed experimental protocols for key property assessments are provided.
Core Physicochemical Properties
Glyphosate isopropylammonium is the isopropylamine (B41738) salt of glyphosate. The salt formation enhances its solubility in water, which is crucial for its herbicidal efficacy.[1] Key identifying information for this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-(phosphonomethyl)glycine isopropylammonium | [2] |
| CAS Number | 38641-94-0 | [2][3] |
| Molecular Formula | C6H17N2O5P | [2][4] |
| Molecular Weight | 228.18 g/mol | [2][5] |
A summary of the key physicochemical properties of glyphosate isopropylammonium is presented in the following table, offering a comparative view of its characteristics.
| Property | Value | Reference(s) |
| Physical State | White powder | [5] |
| Melting Point | Decomposes in two stages: 143–164 °C and 189–223 °C | |
| Density (at 20°C) | 1.482 g/cm³ | |
| Odor | Odorless | [5] |
| Solubility in Water (at 25°C) | 1,050,000 mg/L (at pH 4.3) | |
| Solubility in Organic Solvents | Dichloromethane: 184 mg/L (at 20°C), Methanol: 15,880 mg/L (at 20°C) | |
| Dissociation Constants (pKa) | pKa1 < 2, pKa2 = 2.6, pKa3 = 5.6, pKa4 = 10.6 | |
| Octanol-Water Partition Coeff. | Log Kow = -5.4 | [6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established methods and provide a framework for reproducible research.
Determination of Octanol-Water Partition Coefficient (Log Kow)
The octanol-water partition coefficient (Log Kow) is a critical parameter for assessing the lipophilicity and potential for bioaccumulation of a compound. The shake-flask method is a widely accepted technique for its determination.
Principle: A solution of the test substance in a mutually saturated mixture of n-octanol and water is shaken until equilibrium is reached. The concentrations of the substance in the two phases are then measured to determine the partition coefficient.
Apparatus:
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Separatory funnels of appropriate size, with ground glass stoppers
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Mechanical shaker
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Centrifuge (optional)
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Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
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Preparation of Saturated Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Test Solution Preparation: Accurately weigh a suitable amount of glyphosate isopropylammonium and dissolve it in the saturated water phase. The concentration should be within the linear range of the analytical method.
-
Partitioning:
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Place a known volume of the test solution and a known volume of the saturated n-octanol into a separatory funnel.
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Shake the funnel for a predetermined time (e.g., 1-2 hours) at a constant temperature.
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Allow the phases to separate. If an emulsion forms, it may be broken by centrifugation.
-
-
Analysis:
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Carefully separate the two phases.
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Determine the concentration of glyphosate isopropylammonium in each phase using a validated analytical method.
-
-
Calculation: The Log Kow is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Dissociation Constant (pKa) by Potentiometric Titration
The dissociation constant (pKa) provides insight into the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
pH meter with a suitable electrode, calibrated with standard buffers
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Burette for titrant delivery
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Stirrer and stir bar
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Beaker or titration vessel
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of glyphosate isopropylammonium in deionized water or a suitable co-solvent if necessary.
-
Titration Setup:
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Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette.
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Begin stirring the solution gently.
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-
Titration:
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Record the initial pH of the solution.
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Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
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After each addition, allow the pH to stabilize and record the reading.
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Continue the titration well past the expected equivalence point(s).
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-
Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve. Alternatively, the first or second derivative of the curve can be plotted to more accurately identify the equivalence points.
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Visualizations
The following diagrams illustrate key concepts related to the study of glyphosate isopropylammonium.
Caption: Experimental workflow for physicochemical characterization.
Caption: Inhibition of the Shikimate Pathway by Glyphosate.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Roundup | C6H17N2O5P | CID 38078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glyphosate isopropylamine salt [stenutz.eu]
